molecular formula C11H19N3O2 B13621377 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid

Katalognummer: B13621377
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: AGXFKIHWTNCEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid, typically involves the formation of the imidazole ring through various synthetic methodologies. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another approach is the use of a Cu(II) catalyst in the Mannich base technique, which has been found to be effective for synthesizing imidazole derivatives .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, green chemistry principles are increasingly being integrated into industrial processes to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, dihydroimidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction and conditions employed .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-5-(2-ethyl-1h-imidazol-1-yl)-2-methylpentanoic acid include other imidazole derivatives such as:

Uniqueness

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and ethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

2-amino-5-(2-ethylimidazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-3-9-13-6-8-14(9)7-4-5-11(2,12)10(15)16/h6,8H,3-5,7,12H2,1-2H3,(H,15,16)

InChI-Schlüssel

AGXFKIHWTNCEJM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN1CCCC(C)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.